molecular formula C8H9NO3S B13916236 Ethyl 5-acetylthiazole-2-carboxylate

Ethyl 5-acetylthiazole-2-carboxylate

Cat. No.: B13916236
M. Wt: 199.23 g/mol
InChI Key: XHYSSGXQIHHJAO-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-thiazolecarboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 5-acetyl-2-thiazolecarboxylate typically involves the reaction of thioacetamide with ethyl acetoacetate under acidic conditions. This reaction forms the thiazole ring, which is then acetylated to produce the final compound . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of ethyl 5-acetyl-2-thiazolecarboxylate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-thiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-thiazolecarboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biochemical pathways . The compound’s aromaticity and electron-donating properties play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-acetyl-2-thiazolecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazole derivatives, it has a combination of acetyl and ethyl ester groups, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

ethyl 5-acetyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-9-4-6(13-7)5(2)10/h4H,3H2,1-2H3

InChI Key

XHYSSGXQIHHJAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(=O)C

Origin of Product

United States

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